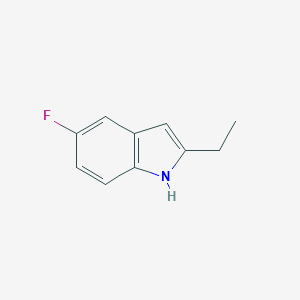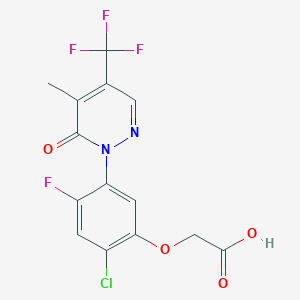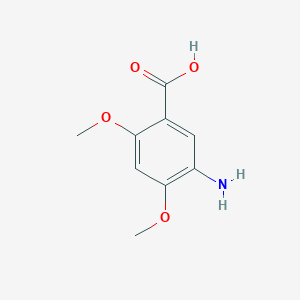
5-Amino-2,4-dimethoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2,4-dimethoxybenzoic acid (ADBA) is a chemical compound that has been studied extensively in scientific research. It is also known as veratric acid 5-amide and has a molecular formula of C10H13NO4. ADBA is a white crystalline powder that is soluble in water and ethanol.
作用機序
The mechanism of action of ADBA is not fully understood, but it is thought to act by reducing oxidative stress and inflammation in the brain. ADBA has been shown to increase the levels of antioxidant enzymes and reduce the production of reactive oxygen species, which can damage cells and contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
ADBA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. ADBA has also been shown to reduce the levels of inflammatory cytokines, which can contribute to the development of neurodegenerative diseases.
実験室実験の利点と制限
ADBA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. However, there are also limitations to using ADBA in lab experiments. It can be difficult to obtain a high yield of pure ADBA, and the mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on ADBA. One area of research is the development of new synthesis methods that can produce ADBA more efficiently and with higher purity. Another area of research is the investigation of the potential therapeutic applications of ADBA in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of ADBA and its effects on the brain.
合成法
ADBA can be synthesized through a variety of methods, including the reaction of veratric acid with ammonia or the reaction of 4-methoxyaniline with ethyl chloroformate. The synthesis of ADBA is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure ADBA.
科学的研究の応用
ADBA has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. ADBA has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
174261-19-9 |
|---|---|
分子式 |
C9H11NO4 |
分子量 |
197.19 g/mol |
IUPAC名 |
5-amino-2,4-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H11NO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) |
InChIキー |
NLPCBEKYYRAMKY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)O)N)OC |
正規SMILES |
COC1=CC(=C(C=C1C(=O)O)N)OC |
同義語 |
Benzoic acid, 5-amino-2,4-dimethoxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



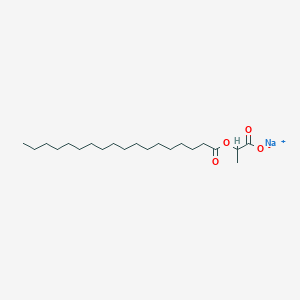
![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B70077.png)
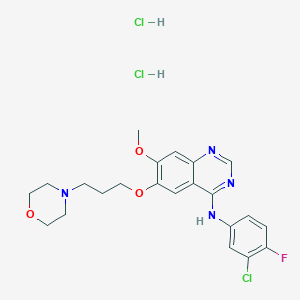
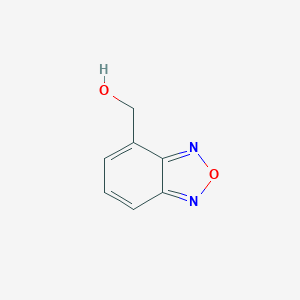
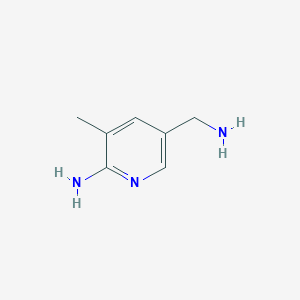

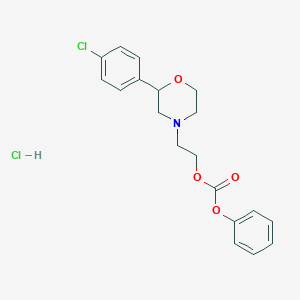

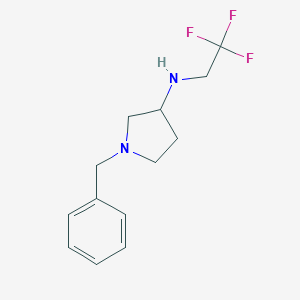
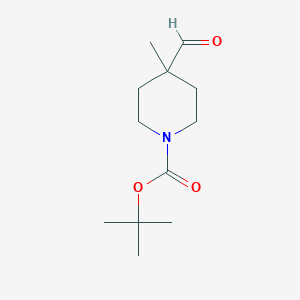
![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)
